Bienvenue dans la boutique en ligne BenchChem!

ArnicolideC

Chemosensitization Non-small cell lung cancer DNA damage response

Arnicolide C is the only pseudoguaianolide sesquiterpene lactone with validated mTOR/E2F1/FANCD2 axis suppression, enabling synergistic chemosensitization with cisplatin in NSCLC (A549 xenograft). It uniquely binds 14-3-3θ protein in breast cancer models (CDX/PDX validated), unlike arnicolide D (PI3K/AKT/mTOR) or brevilin A (JAK-STAT). Its MAPK-selective anti-inflammatory action without NF-κB modulation makes it the preferred tool for pathway-isolated studies. Choose based on mechanism, not class.

Molecular Formula C19H26O5
Molecular Weight 334.4 g/mol
Cat. No. B2391175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArnicolideC
Molecular FormulaC19H26O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C
InChIInChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
InChIKeyWKUOPGZYLRFCHJ-APDQSUQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Arnicolide C Procurement Guide: Sesquiterpene Lactone from Centipeda minima with Defined Anticancer and Chemosensitizing Activity


Arnicolide C (Isobutyroylplenolin, CAS: 34532-67-7, C19H26O5, MW: 334.41) is a pseudoguaianolide sesquiterpene lactone isolated from Centipeda minima (L.) A. Braun & Asch. and Arnica montana L. [1]. The compound exhibits a multipharmacological profile, with peer-reviewed studies demonstrating anti-inflammatory activity in LPS-stimulated macrophages via MAPK pathway inactivation [2], antiallergy effects in passive cutaneous anaphylaxis models [3], and cytotoxic effects against multiple cancer cell lines including nasopharyngeal carcinoma (NPC) and breast cancer [4]. Recent investigations have identified arnicolide C as a chemosensitizer in non-small cell lung cancer (NSCLC) via mTOR/E2F1/FANCD2 axis suppression [5] and as a direct binder of 14-3-3θ protein in breast cancer models [6].

Why Arnicolide C Cannot Be Interchanged with Arnicolide D, Brevilin A, or Other Centipeda minima Sesquiterpene Lactones


Despite structural similarities within the pseudoguaianolide sesquiterpene lactone class, Centipeda minima-derived compounds exhibit functionally divergent activity profiles that preclude generic substitution. A head-to-head comparison demonstrated that arnicolide D possesses more potent cytotoxic effects than arnicolide C against nasopharyngeal carcinoma cell lines [1]. Furthermore, arnicolide C demonstrates a unique chemosensitization mechanism via mTOR/E2F1/FANCD2 axis inhibition—a property not reported for arnicolide D or brevilin A [2]. Differential target engagement also distinguishes these compounds: arnicolide C binds 14-3-3θ protein in breast cancer models [3], whereas brevilin A functions as a selective JAK-STAT inhibitor (STAT3 IC50 = 10.6 µM) [4] and arnicolide D modulates PI3K/AKT/mTOR and STAT3 signaling [1]. Quantitative abundance also differs substantially in source material: brevilin A constitutes 400.5 µg/g in enriched extracts versus arnicolide C at 39.8 µg/g [5], with this 10:1 ratio affecting sourcing considerations for natural product research. These verifiable differences in potency, mechanism, target engagement, and natural abundance confirm that compound selection must be driven by experimental objectives rather than class-level assumptions.

Arnicolide C: Quantitative Differentiation Evidence vs. Structural Analogs


Chemosensitizer Activity in NSCLC: Synergy with Cisplatin via mTOR/E2F1/FANCD2 Axis Suppression

Arnicolide C (ArC) functions as a chemosensitizing agent in non-small cell lung cancer (NSCLC) cells, demonstrating synergistic cytotoxic effects with DNA cross-linking drugs including cisplatin and mitomycin C [1]. ArC treatment markedly decreased FANCD2 expression in NSCLC cells, thereby attenuating cisplatin-induced FANCD2 nuclear foci formation and leading to enhanced DNA damage and apoptosis [1]. Mechanistically, ArC inhibited the mTOR pathway and attenuated mTOR-mediated expression of E2F1, a critical transcription factor of FANCD2 [1]. Co-administration of ArC and cisplatin exerted synergistic anticancer effects in the A549 xenograft mouse model by suppressing mTOR/FANCD2 signalling in tumor tissues [1]. This chemosensitizing property represents a functional differentiation: neither arnicolide D nor brevilin A has been reported to exhibit this mTOR/E2F1/FANCD2 axis-mediated chemosensitization activity [2].

Chemosensitization Non-small cell lung cancer DNA damage response mTOR pathway FANCD2

Direct Target Engagement: 14-3-3θ Protein Binding and Downstream Pathway Inhibition in Breast Cancer

Molecular docking analysis indicated that arnicolide C binds directly to 14-3-3θ protein [1]. Functional studies demonstrated that arnicolide C reduced 14-3-3θ expression and inhibited its downstream signaling pathways linked to cell proliferation [1]. In breast cancer cell lines, arnicolide C inhibited proliferation, increased apoptosis, and induced G1 phase cell cycle arrest [1]. MTT assays quantified the growth inhibitory effect with IC50 values of 8.50, 8.13, 14.51, and 8.02 µM across breast cancer cell lines tested [1]. Anti-breast cancer efficacy was validated in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, confirming in vivo translational relevance [1].

Breast cancer 14-3-3θ Target engagement Molecular docking Cell cycle arrest

Cytotoxic Potency Comparison: Arnicolide C vs. Arnicolide D in Nasopharyngeal Carcinoma

A direct head-to-head comparison evaluated the anti-NPC effects of arnicolide C and arnicolide D across five nasopharyngeal carcinoma cell lines (CNE-1, CNE-2, SUNE-1, HONE1, and C666-1) [1]. Both compounds inhibited NPC cell viability in a concentration- and time-dependent manner [1]. Critically, the cytotoxic effect of arnicolide D was the more pronounced of the two compounds [1], leading the investigators to focus subsequent mechanistic studies on arnicolide D [1]. This direct comparative finding establishes a clear potency hierarchy for NPC applications. Supporting cross-study data indicate that arnicolide D exhibits antiproliferative activity against human nasopharyngeal cancer cells with an IC50 of 17.4 µM .

Nasopharyngeal carcinoma Cytotoxicity Anticancer Cell viability

Natural Abundance Quantification: Differential Content of Sesquiterpene Lactones in Centipeda minima Extracts

Quantitative UPLC-QQQ-MS analysis of Centipeda minima extracts established the relative abundance of major sesquiterpene lactones [1]. In CMX-enriched extract, brevilin A was the dominant component at 400.5 µg/g, followed by arnicolide D at 147.5 µg/g, microhelenin C at 45.7 µg/g, and arnicolide C at 39.8 µg/g [2]. An independent analysis of DN106212 extract similarly confirmed brevilin A as the most abundant (549.3 µg/mL) with arnicolide C at 91.8 µg/mL and arnicolide D at 235.9 µg/mL [3]. Across 10 batches of Centipeda minima samples collected in China, brevilin A and arnicolide D were consistently the dominant sesquiterpene lactones [1]. Arnicolide C was present at approximately 3.7- to 10.1-fold lower abundance than brevilin A depending on the extract preparation [2][3].

Natural product sourcing Phytochemical analysis Quality control Quantitative analysis

Anti-Inflammatory Activity via MAPK Pathway Inactivation Without NF-κB Modulation

Arnicolide C, alongside arnicolide B, demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages [1]. The compound inhibited the production of inflammatory mediators NO, PGE2, TNF-α, and IL-6, and down-regulated the high expression of inflammatory proteins iNOS and COX-2 [1]. Mechanistically, arnicolide C inhibited the phosphorylation of ERK, JNK, and p38 proteins in the MAPK signaling pathway, but notably had no effect on the degradation of IκB-α protein and the activation of the NF-κB pathway [1]. This pathway selectivity (MAPK inhibition without NF-κB modulation) contrasts with the broader signaling effects of Centipeda minima extracts, which inhibit NF-κB and STAT3 in addition to MAPK pathways [2].

Anti-inflammatory MAPK pathway RAW 264.7 macrophages LPS stimulation

Antiallergy Activity in Passive Cutaneous Anaphylaxis Model: Historical Benchmark

The foundational 1985 study by Wu et al. identified arnicolide C as an antiallergic constituent of Centipeda minima [1]. The compound, isolated alongside a novel plenolin ester, exhibited significant antiallergy activity in passive cutaneous anaphylaxis (PCA) tests [1]. PCA represents a classical IgE-mediated mast cell degranulation model that remains a standard for evaluating type I hypersensitivity interventions. Subsequent literature reviews and vendor technical documentation consistently cite this antiallergy activity as part of arnicolide C's multipharmacological profile, alongside anti-inflammatory, antitumor, anticancer, and antiprotozoal properties .

Antiallergy Passive cutaneous anaphylaxis Mast cell IgE

Arnicolide C: Evidence-Backed Application Scenarios for Research Procurement


Chemosensitization Research in NSCLC: Cisplatin and Mitomycin C Combination Studies

Arnicolide C is positioned for non-small cell lung cancer research programs investigating chemosensitization strategies with DNA cross-linking agents. Evidence demonstrates synergistic cytotoxic effects with cisplatin and mitomycin C in NSCLC cells, mediated by mTOR/E2F1/FANCD2 axis suppression [6]. Co-administration with cisplatin exerted synergistic anticancer effects in the A549 xenograft mouse model [6]. This scenario leverages arnicolide C's unique functional differentiation from arnicolide D and brevilin A, which have not been reported to possess this chemosensitization property [7].

Breast Cancer Target Engagement Studies: 14-3-3θ Protein Binding and CDX/PDX Validation

Arnicolide C is suited for breast cancer research requiring compounds with defined target engagement. Molecular docking confirms direct binding to 14-3-3θ protein, with functional validation showing reduced 14-3-3θ expression and downstream pathway inhibition [6]. In vitro IC50 values range from 8.02-14.51 µM across breast cancer cell lines, with effects on proliferation inhibition, apoptosis induction, and G1 arrest [6]. Dual validation in CDX and PDX models provides translational relevance [6]. This target-specific mechanistic profile distinguishes arnicolide C from in-class compounds that engage different signaling nodes.

MAPK Pathway-Selective Anti-Inflammatory Tool Compound Research

Arnicolide C serves as a pathway-selective tool for inflammation studies requiring MAPK inhibition without confounding NF-κB modulation. The compound inhibits ERK, JNK, and p38 phosphorylation in LPS-stimulated RAW 264.7 macrophages, reducing NO, PGE2, TNF-α, IL-6 production and down-regulating iNOS and COX-2 expression, while notably lacking effect on IκB-α degradation and NF-κB activation [6]. This selectivity profile contrasts with Centipeda minima extracts, which exhibit broader NF-κB, STAT3, EGFR, and PI3K/AKT/mTOR inhibition [7], making arnicolide C preferable for mechanistic studies isolating MAPK-specific contributions to inflammatory responses.

Natural Product Phytochemical Analysis and Method Development

Arnicolide C is recommended as an analytical reference standard for UPLC-QQQ-MS method development and quality control of Centipeda minima botanical materials. Validated UPLC-Orbitrap-MS and UPLC-QQQ-MS methods have been established for simultaneous determination of five sesquiterpene lactones including arnicolide C [6]. While brevilin A and arnicolide D are the dominant markers (400.5 µg/g and 147.5 µg/g respectively in CMX extract), arnicolide C at 39.8 µg/g provides a minor but analytically distinguishable component for comprehensive phytochemical profiling [7]. This application scenario addresses procurement for natural product chemistry and botanical authentication purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ArnicolideC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.